methyl 2-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)-2-phenylacetate
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Overview
Description
Methyl 2-(3,15-diazatetracyclo[77102,7010,15]heptadec-7-ene-3-carbonylamino)-2-phenylacetate is a complex organic compound with a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)-2-phenylacetate typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tetracyclic core, followed by functional group modifications to introduce the carbonylamino and phenylacetate moieties. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. Purification techniques, such as chromatography and crystallization, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)-2-phenylacetate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as drug development and delivery.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which methyl 2-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)-2-phenylacetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s mode of action and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)benzoate
- 3-Methyl-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene
Uniqueness
Methyl 2-(3,15-diazatetracyclo[77102,7010,15]heptadec-7-ene-3-carbonylamino)-2-phenylacetate is unique due to its specific functional groups and the arrangement of atoms within its tetracyclic structure
Properties
IUPAC Name |
methyl 2-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)-2-phenylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O3/c1-31-24(29)22(17-8-3-2-4-9-17)26-25(30)28-13-7-10-18-14-19-15-20(23(18)28)16-27-12-6-5-11-21(19)27/h2-4,8-9,14,19-23H,5-7,10-13,15-16H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTTZWCCGXRIMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)NC(=O)N2CCCC3=CC4CC(C32)CN5C4CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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